1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide
CAS No.: 915925-04-1
Cat. No.: VC21518506
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4g/mol
* For research use only. Not for human or veterinary use.
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide - 915925-04-1](/images/no_structure.jpg)
Specification
CAS No. | 915925-04-1 |
---|---|
Molecular Formula | C17H20N2O4S |
Molecular Weight | 348.4g/mol |
IUPAC Name | 1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C17H20N2O4S/c1-23-15-4-2-14-11-16(5-3-13(14)10-15)24(21,22)19-8-6-12(7-9-19)17(18)20/h2-5,10-12H,6-9H2,1H3,(H2,18,20) |
Standard InChI Key | OHKZAOYFXJNKBO-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N |
Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N |
Introduction
Structural Characteristics
Chemical Structure and Properties
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide possesses a molecular formula of C17H20N2O4S, with a calculated molecular weight of approximately 348.4 g/mol. This aligns with the molecular weight of the structurally analogous compound 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxamide . The structure features a naphthalene ring with a methoxy group at the 6-position, connected via a sulfonyl linkage to the nitrogen of a piperidine ring that bears a carboxamide group at the 4-position.
Physical and Chemical Properties
The predicted physical and chemical properties of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide are summarized in Table 1, based on structural analysis and comparison with similar compounds:
Table 1: Predicted Physicochemical Properties of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Typical for sulfonamides with similar molecular weight |
Color | White to off-white | Common for naphthalene derivatives lacking extended conjugation |
Molecular Weight | 348.4 g/mol | Calculated from molecular formula C17H20N2O4S |
Solubility | Limited water solubility; Soluble in DMSO, DMF | Based on balance of hydrophobic and hydrophilic groups |
LogP | ~2.5-3.5 | Estimated from naphthalene core and polar functional groups |
Hydrogen Bond Donors | 2 (carboxamide NH2) | Structural analysis |
Hydrogen Bond Acceptors | 6 (sulfonyl, methoxy, carboxamide) | Structural analysis |
pKa | ~9-10 (sulfonamide NH) | Typical for aryl sulfonamides |
Melting Point | ~150-200°C | Estimated from similar sulfonamide structures |
Structural Comparisons
When comparing 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide with related compounds, several key structural relationships emerge. The compound 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxamide differs in the position of the methoxy group on the naphthalene ring (4 vs. 6) and the attachment point of the sulfonyl group (1 vs. 2) . These differences likely alter the three-dimensional orientation of the molecule, affecting its binding characteristics with potential biological targets.
The broader class of aryl sulfonyl piperidines, including 4-(phenylsulfonyl)piperidines, shares the core sulfonyl-piperidine linkage but varies in the nature of the aromatic portion . These structural variations create a diverse family of compounds with potentially different pharmacological profiles.
Synthesis and Production
Step | Reaction | Reagents | Conditions | Expected Yield |
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1 | Chlorosulfonation of 6-methoxynaphthalene | Chlorosulfonic acid | 0-5°C, 2-4 hours | 70-85% |
2 | Coupling with 4-piperidinecarboxamide | Triethylamine or pyridine | Room temperature, 12-24 hours | 60-75% |
3 | Purification | Recrystallization or chromatography | Various solvents depending on solubility | 85-95% |
This synthetic approach is analogous to methods described for other sulfonamide derivatives, where arylsulfonyl chlorides are key intermediates in the formation of the sulfonamide linkage . The reaction typically proceeds under mild conditions and can achieve good yields with proper optimization.
Analytical Characterization
Characterization of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide would employ standard analytical techniques common in organic chemistry and pharmaceutical analysis. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the structure, with expected characteristic signals for the methoxy protons (δ ~3.8-4.0 ppm), aromatic protons (δ ~7.0-8.5 ppm), and carboxamide protons (δ ~5.5-7.0 ppm).
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 348, with fragmentation patterns characteristic of sulfonamides.
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Infrared Spectroscopy: Would display characteristic absorption bands for the sulfonyl group (~1150-1350 cm-1), carboxamide (~1650-1700 cm-1), and methoxy substituent (~1050-1150 cm-1).
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High-Performance Liquid Chromatography (HPLC): For purity assessment, with expected purity standards for research-grade material typically exceeding 95%.
Pharmacological Properties
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on related compounds provide insights into how structural features might influence the biological activity of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide. Table 3 summarizes key structural elements and their potential contributions to biological activity.
Table 3: Structure-Activity Relationships in Aryl Sulfonyl Piperidine Compounds
Biological Activities
Cellular Effects
At the cellular level, compounds with structural similarities to 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide might influence various signaling pathways and cellular processes. These could include:
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Modulation of neurotransmitter release and reuptake in neuronal cells
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Influence on second messenger systems, including cAMP and calcium signaling
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Effects on cell proliferation and survival pathways
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Modulation of inflammatory responses in immune cells
These cellular effects would be determined by the specific molecular targets with which the compound interacts and would require detailed cellular assays for characterization.
Therapeutic Applications
Comparative Analysis
Table 6: Potential Advantages and Limitations Compared to Existing Agents
Aspect | Potential Advantages | Potential Limitations |
---|---|---|
Selectivity | Unique substitution pattern may confer novel selectivity profile | Selectivity profile requires experimental confirmation |
Potency | Naphthalene system may enhance binding affinity compared to simpler phenyl analogues | Structure-activity relationships need optimization |
Pharmacokinetics | Balanced lipophilicity might provide favorable distribution | Metabolism of naphthalene and methoxy group requires characterization |
Safety | Sulfonamide structures have well-established safety profiles | Specific toxicological profile needs comprehensive evaluation |
Formulation | Reasonable solubility profile predicted from structure | Solubility characteristics require experimental confirmation |
Development Considerations
The development of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide as a potential therapeutic agent would require addressing several key considerations:
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Comprehensive pharmacological profiling to identify primary biological targets
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Optimization of structure-activity relationships to enhance potency and selectivity
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Evaluation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
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Assessment of safety profile through toxicological studies
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Development of efficient and scalable synthetic routes
Safety Aspect | Potential Concern | Rationale |
---|---|---|
Hypersensitivity | Potential for allergic reactions | Sulfonamide structures associated with hypersensitivity in susceptible individuals |
Metabolic Activation | Potential formation of reactive metabolites | Naphthalene systems can form epoxide intermediates during metabolism |
Drug Interactions | Possible interactions with CYP enzymes | Aromatic compounds often interact with cytochrome P450 system |
Reproductive Toxicity | Unknown, requires specific testing | Standard evaluation needed for any new chemical entity |
Genotoxicity | Unknown, requires specific testing | Aromatic sulfonamides generally have low genotoxic potential |
Structure-Based Toxicity Predictions
The specific structural elements of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide can provide insights into potential toxicological concerns:
Required Toxicological Evaluation
Comprehensive toxicological evaluation of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide would require a standard battery of tests, including:
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Acute and subchronic toxicity studies in multiple species
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Genotoxicity assessment (Ames test, chromosomal aberration studies)
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Reproductive and developmental toxicity evaluation
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Cardiovascular safety assessment (hERG channel inhibition)
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Neurological safety evaluation
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Metabolic profiling and identification of major metabolites
Structure-Based Drug Design
Structure-Activity Relationship Considerations
Understanding the relationship between the structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide and its biological activities is essential for rational drug design. Several structural modifications could be explored to optimize activity and properties:
Table 8: Potential Structural Modifications and Their Expected Effects
Structural Modification | Expected Effect | Rationale |
---|---|---|
Alternative positions for methoxy group on naphthalene | Altered receptor selectivity | Electronic and steric effects influence binding orientation |
Replacement of methoxy with other substituents (halogens, CF3, etc.) | Modified potency and metabolic stability | Different electronic and lipophilic properties alter target interactions |
Modification of naphthalene to other ring systems | Changed binding profile | Altered ring geometry affects fit within binding pockets |
Substitution on piperidine ring | Fine-tuning of conformation and activity | Additional interaction points with target proteins |
Modification of carboxamide to other functional groups | Altered hydrogen bonding capability | Different interaction patterns with target binding sites |
Introduction of chirality | Enhanced selectivity | Stereochemistry often critical for biological recognition |
Computational Approaches
Computational modeling approaches would be valuable for predicting the effects of structural modifications before synthesis. These methods include:
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Molecular docking studies to predict binding modes with potential target proteins
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Quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity
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Molecular dynamics simulations to understand conformational flexibility and binding kinetics
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Quantum mechanical calculations to predict electronic properties and reactivity
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Pharmacophore modeling to identify essential structural features for activity
Future Research Directions
Recommended Screening Approaches
Comprehensive evaluation of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide would benefit from systematic screening approaches, including:
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Broad receptor profiling against a panel of G-protein coupled receptors, with emphasis on serotonergic, adrenergic, and dopaminergic receptors
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Enzyme inhibition screening against various enzyme classes, including hydroxysteroid dehydrogenases, proteases, and kinases
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Phenotypic screening in cellular models relevant to potential therapeutic applications
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In vitro ADME profiling to assess pharmacokinetic characteristics
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Preliminary in vivo evaluation in appropriate animal models for identified activities
Emerging Research Areas
Future research on 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide and related compounds might explore:
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Application of advanced screening technologies, including CRISPR-based functional genomics
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Integration with targeted protein degradation approaches (PROTACs)
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Development of imaging agents based on the core scaffold
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Exploration of synergistic combinations with other therapeutic agents
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Investigation of potential applications in emerging therapeutic areas, such as neuroinflammation or metabolic reprogramming in cancer
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